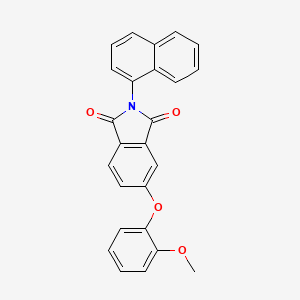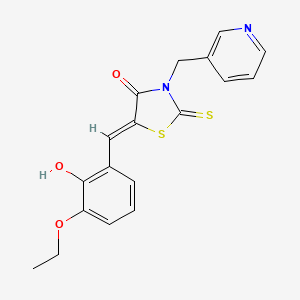
5-(2-methoxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(2-methoxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been developed for scientific research. It is commonly referred to as MNX or MNX-160. This compound has shown potential in various research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of MNX-160 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, MNX-160 increases the levels of cAMP, leading to various physiological effects.
Biochemical and Physiological Effects:
MNX-160 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MNX-160 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MNX-160 has been found to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNX-160 in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of cAMP modulation without interfering with other signaling pathways. However, MNX-160 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving MNX-160. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, MNX-160 could be studied for its potential in other disease areas, such as inflammatory bowel disease and asthma. Finally, further research could be conducted to optimize the synthesis and formulation of MNX-160 for use in various experimental conditions.
Wissenschaftliche Forschungsanwendungen
MNX-160 has been studied for its potential in various research applications. It has shown promise as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. MNX-160 has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-(2-methoxyphenoxy)-2-naphthalen-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c1-29-22-11-4-5-12-23(22)30-17-13-14-19-20(15-17)25(28)26(24(19)27)21-10-6-8-16-7-2-3-9-18(16)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQZVUYZDYHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3552037.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3552039.png)
![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3552052.png)

![4-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3552065.png)
![N-(3-{[4-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552072.png)
![2-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3552076.png)
![N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3552080.png)
![2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3552086.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3552092.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B3552093.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552127.png)
![4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552133.png)